molecular formula C8H13NO2 B13001515 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13001515
M. Wt: 155.19 g/mol
InChI Key: GZXLJGILLBLYLW-UHFFFAOYSA-N
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Description

7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[2.2.1]heptane ring system. This compound is known for its rigidity and stability, making it an interesting subject for various scientific studies. It is also referred to as 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Scientific Research Applications

BCH has been identified as an inhibitor of the L-type amino acid transporter LAT1, which plays a crucial role in the transport of neutral amino acids across cell membranes. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis, particularly in certain cancer cell lines such as KB, Saos2, and C6 .

Cancer Research

BCH is being studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Several studies have demonstrated its effectiveness:

  • Study Findings : Kim et al. (2008) reported that BCH induces apoptosis in cancer cells by activating caspases, highlighting its potential as a therapeutic agent against malignancies .

Metabolic Studies

BCH has been shown to stimulate glutaminase activity in rat liver mitochondria, enhancing glutamate formation from glutamine. This property is significant for understanding metabolic pathways involving amino acids and their derivatives:

  • Study Findings : A study published in the Journal of Biological Chemistry indicated that BCH increases glutamate production in a concentration-dependent manner, suggesting its role in metabolic regulation .

Synthesis and Chemical Transformations

Recent advancements have focused on the synthesis of BCH and its derivatives. A novel approach for stereoselective synthesis has been developed, allowing researchers to create specific isomers of aminobicyclo compounds efficiently:

  • Synthesis Method : The synthesis involves substrate-controlled carboxylation and subsequent transformations that yield high diastereoselectivity .

Case Studies

Study Focus Area Key Findings
Kim et al. (2008)Cancer Cell ApoptosisInduction of apoptosis via LAT1 inhibition and caspase activation .
Biol Chem (1986)Glutamate FormationStimulation of glutaminase activity leading to increased glutamate production .
Recent Synthesis ResearchChemical SynthesisDevelopment of a facile method for producing stereospecific aminobicyclo compounds .

Mechanism of Action

The mechanism of action of 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as BCH, is a bicyclic compound that has garnered attention for its significant biological activities, particularly in the context of metabolic regulation and cancer therapy. This article delves into the compound's mechanisms of action, therapeutic implications, and relevant research findings.

BCH primarily functions as an activator of glutamate dehydrogenase (GDH) , a crucial enzyme in the regulation of insulin secretion from pancreatic beta cells. The activation of GDH enhances the oxidative deamination of glutamate, which is vital for maintaining glucose homeostasis. Studies have shown that BCH improves glucose-stimulated insulin secretion (GSIS) and protects beta cells from glucolipotoxicity induced by high glucose and palmitate levels .

Key Findings:

  • Insulin Secretion : BCH significantly increases insulin secretion in response to glucose, particularly in diabetic models such as db/db mice. This effect is attributed to the preservation of beta-cell integrity and reduction in apoptosis .
  • Cell Death Protection : BCH has been demonstrated to protect against high glucose/palmitate-induced beta-cell death by inhibiting apoptotic pathways, specifically through the modulation of c-Jun N-terminal kinase (JNK) signaling .

Therapeutic Implications

BCH's ability to modulate insulin secretion and protect pancreatic cells positions it as a potential therapeutic agent for diabetes management. Additionally, its role as an inhibitor of large neutral amino acid transporters (LAT1 and LAT2) suggests it may have applications in cancer treatment by disrupting amino acid transport necessary for tumor growth .

Case Studies:

  • Diabetes Management : In a study involving db/db mice, long-term administration of BCH resulted in improved glycemic control and preservation of islet architecture, indicating its potential as a diabetes therapeutic agent .
  • Cancer Therapy : BCH has been identified as a selective inhibitor of LAT1, which is implicated in cancer cell proliferation. By inhibiting LAT1, BCH may restrict the availability of essential amino acids to tumors, thereby hindering their growth .

Research Findings

A variety of studies have explored the biological activity of BCH, yielding insights into its pharmacological properties:

StudyFocusKey Findings
Sener et al. (1980)Insulin SecretionDemonstrated that BCH enhances GSIS by activating GDH .
Zaleski et al. (1986)Glutaminase ActivationShowed that BCH stimulates mitochondrial glutaminase activity, enhancing glutamate formation from glutamine .
Recent Structural Study (2023)LAT1 InhibitionIdentified BCH's role as an inhibitor of LAT1, elucidating its mechanism in cancer cell proliferation control .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-7-4-1-2-5(7)6(3-4)8(10)11/h4-7H,1-3,9H2,(H,10,11)

InChI Key

GZXLJGILLBLYLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2N)C(=O)O

Origin of Product

United States

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